Anti-Vaccinia Virus Potency
UMM-766 demonstrates sub-micromolar potency against VACV in multiple cell lines, positioning it favorably relative to cidofovir and brincidofovir. The EC50 of UMM-766 is <1 µM in MRC5 and RAW264.7 cells [1]. In contrast, the EC50 of cidofovir against VACV strains ranges from 7.68 µM to 9.66 µM [2], and the median EC50 of brincidofovir against VACV is 0.17 µM (range 0.004–1.2 µM) [3]. This demonstrates that UMM-766 achieves low-micromolar potency comparable to brincidofovir and significantly exceeds that of cidofovir, a clinically relevant comparator.
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | <1 µM |
| Comparator Or Baseline | Cidofovir: 7.68–9.66 µM; Brincidofovir: 0.17 µM (median) |
| Quantified Difference | UMM-766 is >7.7-fold more potent than cidofovir and within the reported range of brincidofovir. |
| Conditions | UMM-766: MRC5 and RAW264.7 cells infected with VACV [1]; Cidofovir: Cantagalo virus and smallpox vaccine IOC strains [2]; Brincidofovir: multiple cell lines, VACV [3]. |
Why This Matters
Demonstrates that UMM-766 is a potent tool for VACV research, offering a viable alternative to cidofovir with superior in vitro activity and a comparable potency range to the clinically approved brincidofovir.
- [1] Mudhasani RR, et al. Microbiol Spectr. 2024;12(4):e03586-23. Table 1. View Source
- [2] Damaso CR, et al. In vitro activity of cidofovir against the emerging Cantagalo virus and the smallpox vaccine strain IOC. 2005. View Source
- [3] Tembexa (brincidofovir) FDA Package Insert. Emergent BioDefense Operations Lansing LLC. 2023. Page 5. View Source
